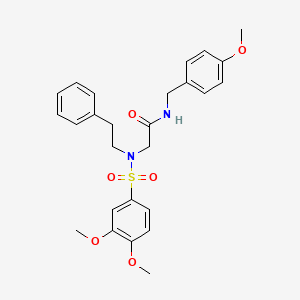
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methoxybenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methoxybenzyl)acetamide, also known as DBeQ, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DBeQ belongs to the class of compounds known as sulfonamides, which have been extensively studied for their biological activities.
Mécanisme D'action
The mechanism of action of 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methoxybenzyl)acetamide involves the inhibition of the activity of the proteasome, a cellular complex that plays a crucial role in the degradation of proteins. 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methoxybenzyl)acetamide binds to the proteasome and inhibits its activity, leading to the accumulation of misfolded and damaged proteins, which can induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methoxybenzyl)acetamide has been shown to have several biochemical and physiological effects, including the inhibition of proteasome activity, the induction of apoptosis, and the inhibition of inflammatory pathways. In addition, 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methoxybenzyl)acetamide has been shown to have neuroprotective effects by inhibiting the aggregation of misfolded proteins and promoting the survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methoxybenzyl)acetamide in lab experiments include its availability, its well-defined mechanism of action, and its potential therapeutic applications in various diseases. However, the limitations of using 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methoxybenzyl)acetamide in lab experiments include its potential toxicity and its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methoxybenzyl)acetamide, including the identification of its specific targets and the development of more potent and selective analogs. In addition, the therapeutic potential of 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methoxybenzyl)acetamide in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases, needs to be further explored in preclinical and clinical studies. Finally, the potential side effects and toxicity of 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methoxybenzyl)acetamide need to be carefully evaluated to ensure its safety for human use.
Méthodes De Synthèse
The synthesis of 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methoxybenzyl)acetamide involves the reaction of 4-methoxybenzylamine with 2-(3,4-dimethoxyphenyl)ethylsulfonyl chloride in the presence of a base. The resulting intermediate is then reacted with N-(2-acetoxyethyl)acetamide to yield 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methoxybenzyl)acetamide. The synthesis of 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methoxybenzyl)acetamide has been reported in several scientific publications, and the compound is commercially available for research purposes.
Applications De Recherche Scientifique
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methoxybenzyl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer research, 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methoxybenzyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activation of NF-κB, a transcription factor that plays a crucial role in cancer progression. In neurodegenerative disorders, 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methoxybenzyl)acetamide has been studied for its potential neuroprotective effects by inhibiting the aggregation of misfolded proteins, such as amyloid beta and tau, which are associated with Alzheimer's disease and other neurodegenerative disorders. In inflammatory diseases, 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methoxybenzyl)acetamide has been shown to inhibit the activation of inflammatory pathways, such as the NF-κB pathway, which is involved in the pathogenesis of various inflammatory diseases.
Propriétés
IUPAC Name |
2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-[(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6S/c1-32-22-11-9-21(10-12-22)18-27-26(29)19-28(16-15-20-7-5-4-6-8-20)35(30,31)23-13-14-24(33-2)25(17-23)34-3/h4-14,17H,15-16,18-19H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEPYXDCFDQPJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methoxybenzyl)-N~2~-(2-phenylethyl)glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

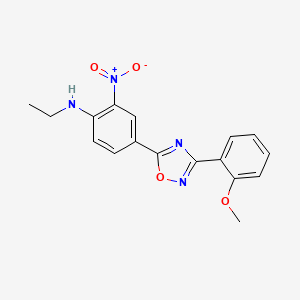


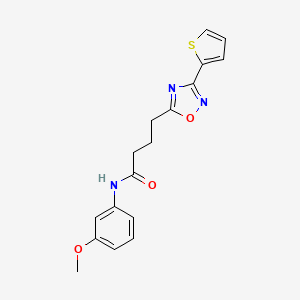


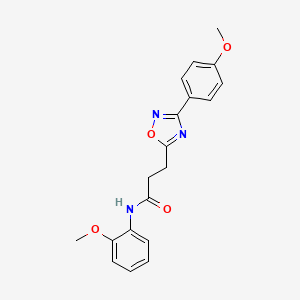

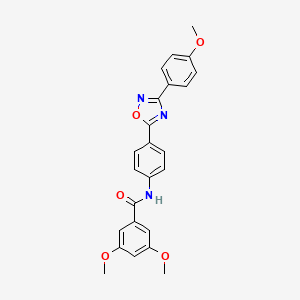

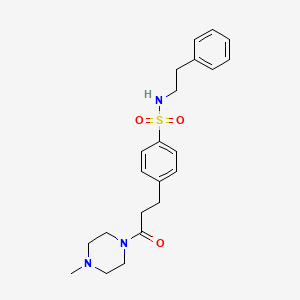
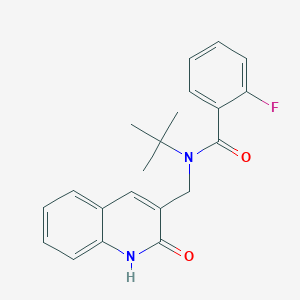
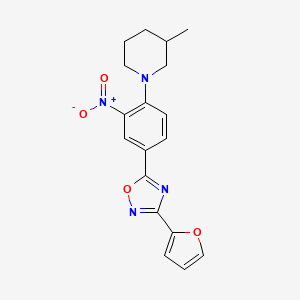
![N'-[(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7710741.png)